N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide (hereafter referred to by its full name) is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a pyridazine moiety via a sulfanylacetamide bridge. Biochemical studies using chromatography-mass spectrometry have quantified its presence in rat brain tissues alongside GABA, demonstrating its bioavailability and stability under validated analytical conditions .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-3-15-20-22-17(26-15)18-14(23)10-25-16-9-8-12(19-21-16)11-6-4-5-7-13(11)24-2/h4-9H,3,10H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTNSVBVDHJDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330455 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896044-86-3 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for conferring various biological activities. The structural formula can be represented as follows:
This structure includes a 5-ethyl group on the thiadiazole and a methoxyphenyl group attached to a pyridazine moiety, enhancing its lipophilicity and potentially its bioavailability.
Pharmacological Activities
Research indicates that derivatives of thiadiazole exhibit a wide range of biological activities. The specific compound under consideration has been studied for the following effects:
- Analgesic Activity : Similar compounds have demonstrated analgesic properties, suggesting that this derivative may also alleviate pain through modulation of pain pathways.
- Anti-inflammatory Effects : Thiadiazole derivatives are known to possess anti-inflammatory properties, likely through inhibition of pro-inflammatory cytokines and mediators .
- Antioxidant Activity : Compounds containing thiadiazole structures have shown potential in scavenging free radicals, thus protecting cells from oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazoles may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Cell Signaling : These compounds can affect signaling pathways related to inflammation and pain perception, including NF-kB and MAPK pathways.
Table 1: Summary of Biological Activities
Case Study: Analgesic Efficacy
A study demonstrated that compounds similar to this compound exhibited significant analgesic effects in animal models. The administration led to a reduction in pain response measured by the tail-flick test, indicating central analgesic activity .
Case Study: Anti-inflammatory Properties
In vitro studies showed that this class of compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in chronic inflammatory conditions .
Comparison with Similar Compounds
Key Structural and Functional Insights
- Substituent Influence on Cytotoxicity: The 2-methoxyphenyl group in the target compound contrasts with the p-tolylamino group in Compound 4y. The latter demonstrated potent cytotoxicity (IC₅₀ < 0.1 mM) against breast (MCF-7) and lung (A549) cancer cells, suggesting that electron-donating groups (e.g., methylamino) enhance activity . Replacement of the pyridazine ring with a triazolopyridazine (as in ) or thienyl moiety () alters electron distribution and steric effects, though biological data for these analogs remain unreported.
- Mechanistic Diversity: While the target compound’s mechanism is undetermined, CB-839 () inhibits glutaminase, a key enzyme in cancer metabolism.
Bioavailability and Stability :
- The target compound’s detection in rat brain tissues via HPLC-MS/MS underscores its metabolic stability, a trait shared with other 1,3,4-thiadiazole derivatives like acetazolamide analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
